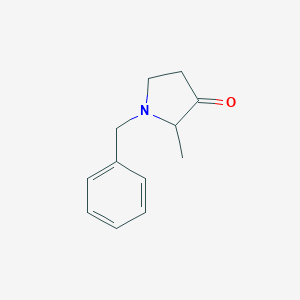

1-Benzyl-2-methyl-3-pyrrolidone

説明

BenchChem offers high-quality 1-Benzyl-2-methyl-3-pyrrolidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-methyl-3-pyrrolidone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGNDKNHORROII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497981 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-26-1 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-methyl-3-pyrrolidone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-2-methyl-3-pyrrolidone

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of novel pyrrolidine derivatives, such as 1-benzyl-2-methyl-3-pyrrolidone, necessitates unambiguous structural confirmation to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-benzyl-2-methyl-3-pyrrolidone, framed from the perspective of a senior scientist. We will delve into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.

The Analytical Challenge: Defining the Molecular Blueprint

The proposed synthesis of 1-benzyl-2-methyl-3-pyrrolidone (Figure 1) yields a product with a specific molecular architecture. Before proceeding with any biological evaluation, it is imperative to confirm that the target molecule has been synthesized correctly and is of high purity. The core of this validation lies in a rigorous structure elucidation workflow.

Figure 1: Proposed Structure of 1-Benzyl-2-methyl-3-pyrrolidone

Caption: Proposed chemical structure of 1-benzyl-2-methyl-3-pyrrolidone.

Based on this structure, we can deduce the following fundamental properties:

-

Molecular Formula: C₁₂H₁₅NO

-

Molecular Weight: 189.25 g/mol

-

Degree of Unsaturation: 5 (indicating one ring and four double bonds, consistent with the pyrrolidone ring and the benzene ring).

Our analytical strategy is designed to confirm each of these attributes systematically.

The Elucidation Workflow: A Synergistic Approach

No single analytical technique can provide a complete structural picture. Therefore, we employ a workflow that integrates data from multiple orthogonal techniques. Each step provides a piece of the puzzle, and together they build a self-consistent and definitive structural assignment.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Formula

Expertise & Causality: Our first step is always High-Resolution Mass Spectrometry (HRMS). This choice is deliberate; it provides the most direct and precise measurement of the molecular mass. By using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), we can determine the mass with enough accuracy (typically <5 ppm error) to derive a unique elemental composition, which is a powerful filter for potential structures.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (~3-4 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion, [M+H]⁺. We would also anticipate characteristic fragment ions that corroborate the proposed structure. The benzyl group is a common fragmentation point, often yielding a stable tropylium ion at m/z 91.

| Parameter | Expected Value | Interpretation |

| Calculated Exact Mass (C₁₂H₁₅NO) | 189.1154 | Theoretical mass of the neutral molecule. |

| Calculated [M+H]⁺ Mass | 190.1226 | Target m/z for the protonated molecular ion. |

| Observed [M+H]⁺ Mass | ~190.1226 (within 5 ppm) | Confirms the elemental composition C₁₂H₁₆NO⁺. |

| Key Fragment Ion | m/z 91.0542 | Corresponds to [C₇H₇]⁺ (tropylium ion), confirming the presence of a benzyl group. |

| Other Fragment | m/z 98.0600 | Corresponds to the protonated 2-methyl-3-pyrrolidone fragment after cleavage of the N-benzyl bond. |

Trustworthiness: The agreement between the measured exact mass and the calculated mass for C₁₂H₁₅NO provides extremely high confidence in the molecular formula, effectively ruling out other possibilities.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target, the most critical functionality is the γ-lactam (a cyclic amide). The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In a five-membered ring, ring strain typically increases the carbonyl stretching frequency compared to an open-chain amide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected Data and Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3050-3030 | C-H Stretch (sp²) | Aromatic C-H bonds of the benzyl group. |

| ~2970-2850 | C-H Stretch (sp³) | Aliphatic C-H bonds of the pyrrolidone ring, methyl, and benzylic methylene groups. |

| ~1695 | C=O Stretch (Amide I) | Characteristic of a γ-lactam. This is a key diagnostic peak. [3] |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1250 | C-N Stretch | Amide C-N bond vibration. |

Trustworthiness: The presence of a strong absorption band around 1695 cm⁻¹ is definitive evidence for the γ-lactam carbonyl group.[4] The absence of other carbonyl signals (e.g., ester, ketone) or N-H/O-H bands further validates the proposed structure.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a suite of 1D and 2D NMR experiments to piece together the molecule atom by atom. The choice of a high-field spectrometer (e.g., 500 MHz or higher) is crucial to resolve complex spin systems and enhance sensitivity. Deuterated chloroform (CDCl₃) is a common solvent of choice.

Protocol: General NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC experiments using gradient-selected pulse programs to obtain high-quality, artifact-free spectra.

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. Due to the chiral center at C2, the molecule is asymmetric, leading to magnetic non-equivalence for protons that might otherwise appear identical (e.g., the benzylic CH₂ protons and the C4-H₂ protons). These protons are diastereotopic and are expected to appear as distinct signals, each coupling to the other.

| Label | Assignment | Expected δ (ppm) | Multiplicity | Integration | Interpretation |

| a | Ar-H | 7.20 - 7.40 | m | 5H | Protons of the monosubstituted benzene ring. |

| b, b' | N-CH₂ -Ph | ~4.8 & ~4.2 | d, d (ABq) | 2H | Diastereotopic benzylic protons, split into a pair of doublets (AB quartet). |

| c | C2-H | ~2.8 - 3.0 | m | 1H | Methine proton at the chiral center, coupled to CH₃, and C5-H₂. |

| d | C5-H₂ | ~3.2 - 3.5 | m | 2H | Protons adjacent to the nitrogen atom. |

| e | C4-H₂ | ~2.0 - 2.4 | m | 2H | Diastereotopic protons at C4, showing complex splitting. |

| f | C2-CH₃ | ~1.2 | d | 3H | Methyl group coupled to the C2-H proton. |

¹³C NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Assignment | Expected δ (ppm) | Interpretation |

| C=O (C3) | ~175.0 | Lactam carbonyl carbon, most downfield signal. |

| Ar-C (ipso) | ~137.0 | Aromatic carbon attached to the CH₂ group. |

| Ar-C (ortho, meta, para) | 127.0 - 129.0 | Benzene ring carbons. |

| C2 | ~58.0 | Chiral carbon bearing the methyl group. |

| C5 | ~48.0 | Carbon adjacent to the nitrogen. |

| N-CH₂-Ph | ~47.0 | Benzylic carbon. |

| C4 | ~30.0 | Methylene carbon of the pyrrolidone ring. |

| C2-CH₃ | ~15.0 | Methyl carbon. |

2D NMR: Definitive Connectivity Mapping

While 1D NMR provides essential clues, 2D NMR establishes the definitive bonding network.

-

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks. We expect to see correlations between:

-

The C2-H proton (c) and the C2-CH₃ protons (f).

-

The C2-H proton (c) and the C5-H₂ protons (d).

-

The C4-H₂ protons (e) and the C5-H₂ protons (d).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J_CH_). It allows for the unambiguous assignment of all protonated carbons listed in the tables above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the distinct spin systems.

Caption: Key HMBC correlations confirming the molecular skeleton.

Key Expected HMBC Correlations:

-

Benzyl to Nitrogen: The benzylic protons (b, b') will show a correlation to the C5 carbon, confirming the N-CH₂ linkage.

-

Methyl Position: The methyl protons (f) will show correlations to both the C2 and C3 (carbonyl) carbons, definitively placing the methyl group at the C2 position.

-

Ring Closure: The C5 protons (d) will show a correlation to the C3 (carbonyl) carbon, confirming the integrity of the five-membered ring.

Conclusion: A Self-Validating Structural Proof

The successful structure elucidation of 1-benzyl-2-methyl-3-pyrrolidone is achieved by synthesizing data from multiple, orthogonal analytical techniques.

-

HRMS confirms the elemental formula (C₁₂H₁₅NO).

-

FTIR identifies the critical γ-lactam functional group (C=O at ~1695 cm⁻¹).

-

¹H and ¹³C NMR provide a complete census of the hydrogen and carbon atoms and their immediate chemical environments.

-

2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity of the molecular framework, linking the benzyl group to the nitrogen, placing the methyl group at C2, and confirming the pyrrolidone ring structure.

This systematic and multi-faceted approach provides an unassailable, self-validating proof of structure, meeting the highest standards of scientific integrity required for drug development and chemical research.

References

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. [Link]

-

ResearchGate. Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene. [Link]

-

PrepChem.com. Synthesis of a) N-Benzyl-2-pyrrolidone. [Link]

- Google Patents.

-

PubMed. FTIR study of five complex beta-lactam molecules. [Link]

-

ResearchGate. γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. [Link]

-

ACS Publications. Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. [Link]

-

YouTube. FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

-

PubChem. 1-Benzyl-3-pyrrolidone. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

ResearchGate. FTIR study of five complex ?-lactam molecules. [Link]

-

MassBank. Organic compounds. [Link]

-

American Chemical Society. Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based. [Link]

-

National Institute of Standards and Technology. Pyrrolidine - NIST WebBook. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTRIZAITION OF NEW γ- LACTAMS. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Institutes of Health. Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. Synthesis Identification of the New Heterocyclic System from Lactam. [Link]

-

National Institutes of Health. Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

Spectroscopic Data for 1-Benzyl-2-methyl-3-pyrrolidone: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methyl-3-pyrrolidone is a substituted pyrrolidone derivative with potential applications in organic synthesis and medicinal chemistry. The pyrrolidone ring is a common scaffold in a variety of biologically active compounds. The presence of a benzyl group at the nitrogen, a methyl group at the 2-position, and a carbonyl group at the 3-position creates a unique chemical entity with specific stereochemical and electronic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research or development endeavor.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 1-benzyl-2-methyl-3-pyrrolidone features several key functional groups and proton environments that will give rise to characteristic signals in its NMR, IR, and mass spectra.

Figure 1. Molecular Structure of 1-Benzyl-2-methyl-3-pyrrolidone.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-benzyl-2-methyl-3-pyrrolidone. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 1-benzyl-2-methyl-3-pyrrolidone is expected to show distinct signals for the aromatic protons, the benzylic protons, the protons on the pyrrolidone ring, and the methyl protons.

Table 1: Predicted 1H NMR Chemical Shifts for 1-Benzyl-2-methyl-3-pyrrolidone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl (CH₂) | ~4.50 | Singlet | 2H |

| Pyrrolidone-CH | ~3.30 | Quartet | 1H |

| Pyrrolidone-CH₂ | 2.40 - 2.80 | Multiplet | 2H |

| Pyrrolidone-CH₂ | 1.90 - 2.20 | Multiplet | 2H |

| Methyl (CH₃) | ~1.20 | Doublet | 3H |

-

Aromatic Protons (7.20 - 7.40 ppm): The five protons of the phenyl group will appear as a complex multiplet in this region.

-

Benzyl Protons (~4.50 ppm): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet.

-

Pyrrolidone Ring Protons: The proton at the 2-position is a methine proton and is expected to be a quartet due to coupling with the adjacent methyl and methylene groups. The two methylene groups at positions 4 and 5 will likely appear as complex multiplets.

-

Methyl Protons (~1.20 ppm): The three protons of the methyl group at the 2-position will appear as a doublet due to coupling with the adjacent methine proton.

The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 1-Benzyl-2-methyl-3-pyrrolidone

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~210 |

| Aromatic (C₆H₅) | 127 - 138 |

| Benzyl (CH₂) | ~50 |

| Pyrrolidone-CH | ~60 |

| Pyrrolidone-CH₂ | 30 - 45 |

| Methyl (CH₃) | ~15 |

-

Carbonyl Carbon (~210 ppm): The ketone carbonyl carbon is expected to have a chemical shift in the downfield region.

-

Aromatic Carbons (127 - 138 ppm): The six carbons of the benzene ring will show several peaks in this range.

-

Aliphatic Carbons: The benzylic carbon, the carbons of the pyrrolidone ring, and the methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 1-Benzyl-2-methyl-3-pyrrolidone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C-N (Amine) | 1180 - 1360 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

The most prominent feature in the IR spectrum will be a strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of 1-benzyl-2-methyl-3-pyrrolidone (C₁₂H₁₅NO) is 189.25 g/mol . The mass spectrum should show a molecular ion peak at m/z = 189.

-

Major Fragments: A prominent fragment is expected at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Other fragments may arise from the cleavage of the pyrrolidone ring.

Figure 2. General workflow for the spectroscopic characterization of 1-Benzyl-2-methyl-3-pyrrolidone.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

13C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to the 1H NMR spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The structural elucidation of 1-benzyl-2-methyl-3-pyrrolidone relies on the comprehensive analysis of its NMR, IR, and MS spectra. This guide provides a predictive framework for the key spectroscopic features of this molecule based on the well-established principles of chemical spectroscopy and data from structurally related compounds. The presented data and protocols offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar pyrrolidone derivatives. Experimental verification of these predictions will be essential for the definitive structural assignment of 1-benzyl-2-methyl-3-pyrrolidone.

References

Due to the lack of publicly available experimental data for 1-benzyl-2-methyl-3-pyrrolidone, this section cannot be populated with specific citations for its spectroscopic data. The information provided is based on general principles of organic spectroscopy, for which numerous textbooks and reference materials are available.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-Benzyl-2-methyl-3-pyrrolidone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-methyl-3-pyrrolidone is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive retrosynthetic analysis of 1-Benzyl-2-methyl-3-pyrrolidone, exploring multiple strategic bond disconnections and evaluating the corresponding forward synthetic pathways. The analysis emphasizes the underlying chemical principles, causality behind strategic choices, and practical considerations for laboratory execution. Two primary retrosynthetic strategies are detailed: a reductive amination-based approach and a Dieckmann condensation pathway. Each strategy is supported by mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific objectives.

Target Molecule: Structural and Functional Analysis

The target molecule, 1-Benzyl-2-methyl-3-pyrrolidone, possesses a five-membered lactam (γ-butyrolactam) ring, which is the core structural feature.

-

Structure:

-

N-Benzyl Group: The nitrogen atom of the lactam is substituted with a benzyl group, which imparts lipophilicity and can be introduced via N-alkylation or by using benzylamine as a primary amine source.

-

C2-Methyl Group: An important stereocenter exists at the C2 position, substituted with a methyl group. Control of this stereocenter is a critical consideration in any enantioselective synthesis.

-

C3-Carbonyl Group: A ketone functional group is present at the C3 position, offering a handle for further functionalization.

-

The strategic disconnections for this molecule logically focus on the formation of the pyrrolidone ring, primarily through C-N and C-C bond formations.

Core Retrosynthetic Strategies

A retrosynthetic analysis of 1-Benzyl-2-methyl-3-pyrrolidone reveals several plausible bond disconnections. This guide will focus on two robust and chemically distinct pathways that offer practical advantages in terms of starting material availability and reaction reliability.

Caption: Primary retrosynthetic disconnections for the target molecule.

Pathway I: Reductive Amination of a γ-Ketoester

This strategy is one of the most direct approaches, involving the formation of the N1-C2 and C5-N1 bonds in a single conceptual, and often practical, step through the cyclization of a linear precursor.

Retrosynthetic Logic and Disconnection

The key disconnection is made across the N1-C2 bond, revealing a γ-amino ketone. This intermediate is readily traced back to a more stable and accessible γ-ketoester and benzylamine. The intramolecular cyclization of the γ-amino acid formed in situ is a thermodynamically favorable process.

Caption: Retrosynthetic analysis via the Reductive Amination pathway.

Forward Synthesis and Mechanistic Insights

The forward synthesis involves the reaction of a suitable γ-ketoester, such as ethyl 2-methyl-4-oxopentanoate, with benzylamine under reductive conditions. The reaction proceeds through two key stages:

-

Imine/Enamine Formation: Benzylamine reacts with the ketone carbonyl to form an iminium ion intermediate.

-

Reduction and Cyclization: A reducing agent, typically a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion to the secondary amine.[1] The resulting γ-amino ester then undergoes spontaneous intramolecular aminolysis (lactamization) to form the stable five-membered pyrrolidone ring. The use of catalysts can be crucial for the efficiency of reductive amination of keto acids.[2]

Choice of Reagent Rationale: Sodium triacetoxyborohydride is often preferred because it is less toxic than NaBH₃CN and is sufficiently mild to not reduce the ester or ketone functionalities under the reaction conditions, while being reactive enough to reduce the intermediate iminium ion. This selectivity is key to the success of this one-pot reaction.[3]

Experimental Protocol: Reductive Amination

Materials:

-

Ethyl 2-methyl-4-oxopentanoate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a solution of ethyl 2-methyl-4-oxopentanoate (1.0 eq) in DCE, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any initial exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketoester.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Benzyl-2-methyl-3-pyrrolidone.

Data Summary for Pathway I

| Parameter | Typical Value/Condition | Rationale / Notes |

| Solvent | Dichloroethane (DCE), THF | Aprotic, effectively solubilizes reagents. |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion. |

| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |

| Stoichiometry | Amine: ~1.1 eq, Reductant: ~1.5 eq | Slight excess ensures complete conversion. |

| Typical Yield | 60-80% | Highly dependent on substrate purity and reaction conditions. |

| Key Challenge | Potential for over-reduction | Minimized by using a selective reducing agent. |

Pathway II: Dieckmann Condensation

This classic C-C bond-forming strategy builds the pyrrolidone ring via an intramolecular condensation of a diester precursor.

Retrosynthetic Logic and Disconnection

The key disconnection is made across the C2-C3 bond, which is characteristic of a Dieckmann condensation.[4][5] This reveals an N,N-disubstituted amino diester. This precursor can be assembled from simpler starting materials through nucleophilic substitution reactions. This approach is particularly common in the synthesis of 3-pyrrolidinones.[6]

Caption: Retrosynthetic analysis via the Dieckmann Condensation pathway.

Forward Synthesis and Mechanistic Insights

The forward synthesis involves three main stages:

-

Precursor Synthesis: An appropriate amino diester must be synthesized. A common method is the Michael addition of an alanine ester (e.g., ethyl alaninate) to an acrylate (e.g., ethyl acrylate), followed by N-benzylation. Alternatively, benzylamine can undergo a double Michael addition with two equivalents of an acrylate, followed by α-methylation. A more direct route involves the N-alkylation of ethyl alaninate with ethyl 2-bromopropionate, followed by N-benzylation.

-

Dieckmann Condensation: The diester precursor is treated with a strong base (e.g., sodium ethoxide, sodium hydride) to generate an enolate at the carbon alpha to one of the ester groups. This enolate then attacks the other ester carbonyl in an intramolecular fashion.[7] The subsequent elimination of an alkoxide yields a cyclic β-ketoester.

-

Hydrolysis and Decarboxylation: The resulting β-ketoester is then hydrolyzed (typically under acidic conditions) and heated to promote decarboxylation, affording the final 1-Benzyl-2-methyl-3-pyrrolidone product. In some cases, the decarboxylation can occur in situ.

Choice of Base Rationale: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are classic choices for the Dieckmann condensation. NaH acts as a non-nucleophilic strong base, deprotonating the α-carbon to initiate the cyclization. NaOEt is also effective and can be generated in situ from sodium metal in ethanol. The choice of base must match the ester's alcohol portion to avoid transesterification side reactions.[8]

Experimental Protocol: Dieckmann Condensation

(Assuming precursor Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)alaninate is available)

Materials:

-

Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)alaninate

-

Sodium Hydride (60% dispersion in mineral oil) or Sodium metal

-

Anhydrous Toluene or Ethanol

-

Hydrochloric Acid (e.g., 6 M)

-

Sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Ethyl acetate

Procedure:

-

Cyclization: To a suspension of sodium hydride (1.2 eq, washed with hexanes to remove oil) in anhydrous toluene, add a solution of the diester precursor (1.0 eq) in toluene dropwise at a temperature that maintains a gentle reflux.

-

Heat the mixture at reflux for 2-4 hours until the evolution of hydrogen gas ceases and TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0°C and carefully quench by adding ice-cold water.

-

Hydrolysis & Decarboxylation: Acidify the aqueous layer with concentrated HCl and heat the mixture at reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Cool the mixture to room temperature and neutralize with a strong base (e.g., NaOH) to pH ~7-8.

-

Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 1-Benzyl-2-methyl-3-pyrrolidone.

Data Summary for Pathway II

| Parameter | Typical Value/Condition | Rationale / Notes |

| Solvent | Toluene (with NaH), Ethanol (with NaOEt) | High-boiling and aprotic for NaH; protic for NaOEt. |

| Base | NaH, NaOEt, KHMDS | Strong, non-nucleophilic base required for enolate formation. |

| Temperature | Reflux | Provides activation energy for both cyclization and decarboxylation. |

| Key Steps | Cyclization, Hydrolysis, Decarboxylation | Multi-step process following the initial condensation. |

| Typical Yield | 40-60% (overall) | Yield can be impacted by the efficiency of the precursor synthesis. |

| Key Challenge | Precursor synthesis can be multi-step. | Requires careful planning and execution of preceding steps. |

Comparative Analysis and Strategic Selection

| Feature | Pathway I: Reductive Amination | Pathway II: Dieckmann Condensation |

| Convergence | Highly convergent (often one-pot). | Linear; requires separate synthesis of the precursor. |

| Step Economy | Excellent. | Moderate; multiple steps are common. |

| Starting Materials | γ-ketoesters may require synthesis. | Alanine and acrylate derivatives are readily available. |

| Stereocontrol | Challenging to control the C2 stereocenter without a chiral starting material or catalyst. | Stereocenter can be set from a chiral pool starting material (e.g., L- or D-Alanine). |

| Scalability | Generally straightforward to scale. | Can be more challenging due to the use of strong bases like NaH. |

| Overall Yield | Often higher due to fewer steps. | Can be lower due to the multi-step nature. |

Recommendation:

-

For rapid, racemic synthesis and applications where step economy is paramount, the Reductive Amination pathway is superior. Its one-pot nature makes it highly efficient for generating analogs for initial screening.

-

For enantioselective synthesis , the Dieckmann Condensation pathway offers a distinct advantage, as the stereochemistry can be directly inherited from a commercially available chiral amino acid like L-Alanine or D-Alanine. This is a critical consideration in drug development.

Conclusion

The retrosynthetic analysis of 1-Benzyl-2-methyl-3-pyrrolidone highlights two powerful and distinct strategies in organic synthesis. The Reductive Amination pathway offers a highly efficient and convergent route suitable for rapid synthesis, while the Dieckmann Condensation provides a robust, albeit more linear, approach that is highly amenable to stereocontrol. The optimal choice of strategy depends on the specific goals of the research program, balancing the need for speed, scalability, and stereochemical purity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this valuable pyrrolidone scaffold.

References

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- Process for the preparation of 2-aminomethyl-pyrrolidine. Google Patents.

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Retrieved from [Link]

-

Synthesis of pyrrolidones via reductive amination of LA;.... ResearchGate. Retrieved from [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. Retrieved from [Link]

-

Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. Retrieved from [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. Retrieved from [Link]

- Method for preparing N-benzyl-3-pyrrolidone. Google Patents.

-

Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com. Retrieved from [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.com. Retrieved from [Link]

-

Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1H-pyrrole from 4-Phenyl-1,2-butadiene. ResearchGate. Retrieved from [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Retrieved from [Link]

- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S). Google Patents.

-

Reductive amination of various keto acids with different anilines. ResearchGate. Retrieved from [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Retrieved from [Link]

-

22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation Mechanism of 1-Benzyl-2-methyl-3-pyrrolidone

This guide provides a detailed examination of a plausible mechanism for the formation of 1-benzyl-2-methyl-3-pyrrolidone, a substituted γ-lactam with potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific molecule is sparse, a robust mechanistic pathway can be postulated based on established principles of organic synthesis, particularly the chemistry of β-keto esters and intramolecular cyclization reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding of the formation of substituted pyrrolidones.

Introduction: The Significance of the Pyrrolidone Scaffold

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, five-membered lactam structure provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The N-benzyl group is a common feature in pharmacologically active molecules, often influencing their binding affinity and pharmacokinetic properties. The substituents at the 2- and 3-positions of the pyrrolidone ring offer further opportunities for molecular diversity and fine-tuning of biological activity. Understanding the formation mechanism of specifically substituted pyrrolidones like 1-benzyl-2-methyl-3-pyrrolidone is crucial for the rational design and synthesis of novel chemical entities.

Proposed Primary Formation Pathway: A Two-Step Approach

The most chemically sound and efficient pathway to 1-benzyl-2-methyl-3-pyrrolidone is proposed to be a two-step sequence commencing with the reductive amination of a suitable β-keto ester, followed by an intramolecular cyclization (lactamization).

Overall Reaction Scheme:

This approach leverages readily available starting materials and proceeds through well-understood reaction intermediates.

Mechanistic Deep Dive

Step 1: Reductive Amination of Ethyl 2-methyl-3-oxobutanoate with Benzylamine

The initial step involves the reaction of ethyl 2-methyl-3-oxobutanoate with benzylamine in the presence of a reducing agent. This transformation introduces the N-benzyl group and reduces the ketone to a secondary amine.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 2-methyl-3-oxobutanoate is an ideal precursor as it contains the requisite carbon skeleton, including the methyl group at the eventual 2-position of the pyrrolidone ring and a keto group that serves as a handle for introducing the benzylamino moiety.

-

Reagent: Benzylamine is the source of the N-benzyl group.

-

Catalyst and Reducing Agent: A variety of reducing agents can be employed for reductive amination. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a common and efficient method.[1] Alternatively, hydride reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used under milder conditions. The choice of reducing agent can influence the reaction conditions and selectivity.

Mechanism of Reductive Amination:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of the β-keto ester. This is followed by dehydration to form an intermediate imine (or enamine tautomer).

-

Reduction: The imine is then reduced to the corresponding secondary amine. In the case of catalytic hydrogenation, the imine is hydrogenated on the surface of the catalyst. With hydride reagents, a hydride ion is transferred to the imine carbon.

The product of this step is ethyl 3-(benzylamino)-2-methylbutanoate.

Step 2: Intramolecular Cyclization (Lactamization)

The β-amino ester formed in the first step is primed for intramolecular cyclization to form the stable five-membered pyrrolidone ring. This lactamization is typically promoted by heat or the presence of a base or acid catalyst.

Mechanism of Intramolecular Cyclization:

-

Nucleophilic Attack: The nitrogen atom of the benzylamino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The ethoxy group of the ester is a good leaving group and is eliminated, leading to the reformation of the carbonyl double bond and the formation of the cyclic lactam, 1-benzyl-2-methyl-3-pyrrolidone.

This intramolecular cyclization is generally thermodynamically favorable due to the formation of a stable, five-membered ring.

Visualizing the Core Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of 1-benzyl-2-methyl-3-pyrrolidone.

Caption: Proposed two-step mechanism for the formation of 1-benzyl-2-methyl-3-pyrrolidone.

Hypothetical Experimental Protocol

The following protocol is a plausible, self-validating system for the synthesis of 1-benzyl-2-methyl-3-pyrrolidone based on the proposed mechanism.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Benzylamine

-

Palladium on carbon (10 wt. %)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) and anhydrous methanol.

-

Addition of Reagents: Add benzylamine (1.1 eq) to the solution.

-

Catalyst Addition: Carefully add 10% palladium on carbon (5 mol %) to the reaction mixture.

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the formation of the intermediate amino ester.

-

Work-up (Step 1): Upon completion of the reductive amination, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Cyclization: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude amino ester can be heated (e.g., to 80-100 °C) with or without a solvent to promote intramolecular cyclization. The progress of the lactamization can also be monitored by TLC or GC-MS.

-

Purification: Once the cyclization is complete, dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-2-methyl-3-pyrrolidone.

Self-Validation:

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the proposed synthesis, which would need to be confirmed experimentally.

| Parameter | Expected Value |

| Yield (Overall) | 60-80% |

| Purity (after chromatography) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), 4.5 (d, 1H), 4.4 (d, 1H), 3.4-3.6 (m, 2H), 2.5-2.7 (m, 1H), 2.2-2.4 (m, 1H), 1.2 (d, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175 (C=O), 137 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 50 (CH₂-Ph), 48 (CH₂-N), 45 (CH-N), 35 (CH₂-C=O), 15 (CH₃) |

| IR (thin film, cm⁻¹) | ~1680 (C=O, lactam) |

| HRMS (ESI) | Calculated for C₁₂H₁₅NO [M+H]⁺, found |

Alternative Synthetic Strategies

While the proposed pathway is highly plausible, other synthetic routes to 1-benzyl-2-methyl-3-pyrrolidone could be envisioned:

-

Dieckmann Condensation: An intramolecular Dieckmann condensation of a suitably substituted diester could be employed to form a cyclic β-keto ester, which could then be converted to the target 3-pyrrolidone.[2][3][4]

-

From β-Amino Ketones: The synthesis could proceed through a β-amino ketone intermediate, which would then undergo cyclization.[5][6]

Conclusion

The formation of 1-benzyl-2-methyl-3-pyrrolidone can be rationally designed through a two-step sequence involving the reductive amination of ethyl 2-methyl-3-oxobutanoate with benzylamine, followed by intramolecular lactamization. This proposed mechanism is grounded in well-established organic chemistry principles and provides a clear and logical pathway for the synthesis of this and related substituted pyrrolidones. The experimental protocol outlined offers a practical and verifiable method for researchers to explore the synthesis of this target molecule. Further investigation into alternative synthetic routes could provide additional valuable insights into the construction of this important heterocyclic scaffold.

References

-

Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

-

Greaney, M. F., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

- McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

-

PrepChem. (n.d.). Synthesis of ethyl 2-(4-methoxybenzamido)-3-oxobutanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Ma, S., et al. (2013). Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1H-pyrrole from 4-Phenyl-1,2-butadiene. Organic Syntheses.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science.

- Cao, Y., & You, J. (2016). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry.

- Wang, J., et al. (2016). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers.

-

LookChem. (n.d.). 2-[Benzyl(methyl)amino]ethyl 3-oxobutanoate. Retrieved from [Link]

- Lee, S., et al. (2008). Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic. Bulletin of the Korean Chemical Society.

- Szymański, P., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

- Wang, Y., & Wang, N. (2019). Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis.

- Carreira, E. M., et al. (2019). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry.

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

- Sleebs, B. E., & Czuba, J. A. (2011). Stereoselective Synthesis and Application of β‐Amino Ketones. Chemistry – An Asian Journal.

- Kubinyi, H., et al. (1996).

- Quitt, P., Hellerbach, J., & Vogler, K. (1963).

Sources

- 1. Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Benzyl-2-methyl-3-pyrrolidone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Benzyl-2-methyl-3-pyrrolidone, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and contextualizes its application within the pharmaceutical landscape.

Executive Summary

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 1-Benzyl-2-methyl-3-pyrrolidone possesses a unique combination of functional groups that govern its interactions with different solvents: a polar lactam ring, a nonpolar benzyl group, and a methyl substituent.

-

Lactam Ring: The cyclic amide (lactam) structure contains a polar carbonyl group and a tertiary amine. The carbonyl oxygen can act as a hydrogen bond acceptor, while the overall dipole moment of the ring contributes to favorable interactions with polar solvents.

-

Benzyl Group: This bulky, nonpolar aromatic group dominates a significant portion of the molecular surface. It favors interactions with nonpolar, aromatic, or weakly polar solvents through van der Waals forces and pi-stacking interactions.

-

Methyl Group: The methyl substituent at the 2-position of the pyrrolidone ring adds to the nonpolar character of the molecule and can influence the conformational flexibility of the ring.

The interplay between the polar lactam and the nonpolar benzyl and methyl groups results in an amphiphilic character, suggesting that 1-Benzyl-2-methyl-3-pyrrolidone will exhibit a nuanced solubility profile across a range of organic solvents.

Caption: Molecular structure and key intermolecular interactions of 1-Benzyl-2-methyl-3-pyrrolidone.

Theoretical Framework for Predicting Solubility

In the absence of direct experimental data, theoretical principles can guide the selection of appropriate solvents. The concept of "like dissolves like" is a fundamental starting point.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are anticipated to be effective at solvating 1-Benzyl-2-methyl-3-pyrrolidone. Their high polarity will interact favorably with the lactam ring, while their organic nature will accommodate the benzyl and methyl groups. The related solvent, N-methyl-2-pyrrolidone (NMP), is a powerful, water-miscible aprotic solvent known for its ability to dissolve a wide range of materials.[2][3]

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be moderate solvents. They can act as hydrogen bond donors to the carbonyl oxygen of the lactam, but their polarity may be less favorable for the nonpolar benzyl group compared to polar aprotic solvents.

-

Nonpolar Solvents: Solvents like toluene and hexane are predicted to have lower solubility for this compound. While the benzyl group will have favorable interactions with toluene through pi-stacking, the highly polar lactam ring will be poorly solvated. Hexane, being purely aliphatic, is expected to be a very poor solvent.

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents due to their ability to engage in dipole-dipole interactions and their capacity to solvate both polar and nonpolar moieties.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, self-validating protocol for the experimental determination of the solubility of 1-Benzyl-2-methyl-3-pyrrolidone. This method is based on the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

1-Benzyl-2-methyl-3-pyrrolidone (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal shake-flask method for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately weigh a known amount of 1-Benzyl-2-methyl-3-pyrrolidone and dissolve it in the HPLC mobile phase to prepare a stock solution. Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of 1-Benzyl-2-methyl-3-pyrrolidone to each vial to create a slurry. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure that the solution has reached saturation. The equilibration time should be validated by taking measurements at different time points until a plateau in solubility is observed.

-

Sampling and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of 1-Benzyl-2-methyl-3-pyrrolidone in the diluted sample using the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Applications in Drug Development

A thorough understanding of the solubility of 1-Benzyl-2-methyl-3-pyrrolidone is paramount for its effective use in drug development.

-

Reaction Solvent Selection: The choice of solvent for a chemical reaction involving this compound will depend on its solubility as well as the solubility of other reactants and the reaction conditions.

-

Crystallization and Purification: Solubility data is essential for developing efficient crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, a high yield of pure product can be obtained.

-

Formulation Development: For preclinical and clinical studies, the compound may need to be formulated in a liquid dosage form. Knowledge of its solubility in various pharmaceutically acceptable solvents is crucial for developing stable and effective formulations. The use of pyrrolidone derivatives, such as NMP, as solubilizing agents in pharmaceutical formulations is well-documented.[4][5][6][7]

Conclusion

While direct, published quantitative solubility data for 1-Benzyl-2-methyl-3-pyrrolidone is scarce, this guide provides a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. By understanding the interplay of its structural features and applying the detailed experimental protocol, researchers can generate the critical data needed to effectively utilize this important building block in their drug discovery and development endeavors. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a reliable path to obtaining accurate and reproducible solubility data.

References

-

Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-Pyrrolidone. International Journal of Pharmaceutics, 342(1-2), 1–5. [Link]

-

Ghaffari, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmaceutical and Pharmaceutical Sciences, 13(4), 524-535. [Link]

-

Rebaka, V. P., et al. (2024). Facile synthesis and self-assembly of pharmaceutically important oligobenzylidene-d-sorbitol dialdehydes: direct encapsulation and stimuli responsive delivery of H2S. RSC Advances. [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]

-

Guazzelli, E., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(21), 3979. [Link]

-

Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 366-376. [Link]

-

Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Pharmaceutics, 14(10), 2185. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 1-Benzyl-2-methyl-3-pyrrolidone

Introduction: The Pursuit of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological effects. Consequently, methods for asymmetric synthesis, which selectively produce one enantiomer over the other, are of paramount importance.[1] Among the most robust strategies for achieving this is the use of chiral auxiliaries: enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2][3]

This guide provides a detailed examination of (S)-1-Benzyl-2-methyl-3-pyrrolidone , a chiral auxiliary designed for the asymmetric synthesis of α-substituted carboxylic acids and related molecules. Derived from a lactam scaffold, this auxiliary leverages steric hindrance to direct the approach of electrophiles to a prochiral enolate, enabling the construction of new stereocenters with a high degree of predictability and control. We will explore the mechanistic underpinnings of its stereodirecting power, provide detailed protocols for its application in diastereoselective alkylation, and discuss the broader implications for researchers in drug discovery and process chemistry.

The Chiral Auxiliary: (S)-1-Benzyl-2-methyl-3-pyrrolidone

The efficacy of a chiral auxiliary is predicated on its ability to enforce a rigid, well-defined conformational bias in the transition state of a reaction. (S)-1-Benzyl-2-methyl-3-pyrrolidone is engineered with several key structural features to achieve this:

-

The Pyrrolidinone Core: A five-membered lactam ring provides a rigid scaffold that limits conformational flexibility.

-

The C2-Methyl Group: This stereocenter is fundamental to establishing the chiral environment. It works in concert with the N-benzyl group to create a distinct steric bias.

-

The N-Benzyl Group: This bulky substituent serves a dual purpose. It effectively shields one face of the derived enolate and locks the conformation of the five-membered ring, preventing unwanted rotation and ensuring a predictable trajectory for incoming electrophiles.

-

The C3-Carbonyl Group: This serves as the attachment point for an acyl group, which will ultimately be transformed into the desired carboxylic acid derivative. The carbonyl group is also essential for the formation of the key enolate intermediate.

The synthesis of the parent N-benzyl-3-pyrrolidinone structure can be achieved through multi-step sequences starting from readily available materials like benzylamine and ethyl acrylate.[4][5] The introduction of the C2-methyl group is a critical step in rendering the auxiliary chiral and effective for asymmetric transformations.

Mechanism of Stereochemical Control

The stereochemical outcome of an alkylation reaction using this auxiliary is determined during the approach of the electrophile to the lithium enolate of the N-acylated auxiliary. The widely accepted model for this type of transformation, analogous to the well-studied Evans oxazolidinone auxiliaries, relies on the formation of a rigid, chelated transition state.[6]

-

N-Acylation: The auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to introduce the prochiral substrate.

-

Enolate Formation: A strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), is used at low temperatures (e.g., -78 °C) to deprotonate the α-carbon of the acyl group.[7][8] This forms a Z-enolate, which is stabilized by chelation with the lithium cation, involving the enolate oxygen and the lactam carbonyl oxygen.

-

Facial Shielding and Electrophilic Attack: The N-benzyl group and the C2-methyl group cooperate to create a steric shield on one face of the planar enolate. The benzyl group is predicted to orient itself away from the C2-methyl group to minimize steric strain, thereby effectively blocking the top face of the enolate. Consequently, the electrophile (R-X) is forced to approach from the less hindered bottom face, leading to the formation of a new stereocenter with a specific, predictable configuration.

Proposed Stereochemical Model

The diagram below, generated using DOT language, illustrates the proposed transition state for the diastereoselective alkylation.

Caption: Proposed chelated transition state model for diastereoselective alkylation.

Experimental Protocols

The following protocols are presented as a comprehensive workflow for the asymmetric synthesis of an α-alkylated carboxylic acid, using propionyl chloride for acylation and benzyl bromide as a representative electrophile.

Workflow Overview

Caption: Experimental workflow for asymmetric alkylation.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure attaches the propionyl group to the chiral auxiliary.

Materials:

-

(S)-1-Benzyl-2-methyl-3-pyrrolidone

-

Propionyl chloride

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-1-Benzyl-2-methyl-3-pyrrolidone (1.0 equiv) and anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equiv) dropwise via syringe.

-

Slowly add propionyl chloride (1.2 equiv) dropwise via syringe. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-propionyl-1-benzyl-2-methyl-3-pyrrolidone is typically of sufficient purity for the next step, but can be purified by flash column chromatography if necessary (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: Diastereoselective Alkylation

This is the key stereocenter-forming step. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

Materials:

-

N-propionyl-1-benzyl-2-methyl-3-pyrrolidone (from Protocol 1)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide (BnBr), freshly distilled or passed through basic alumina

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask equipped with a nitrogen inlet, a thermometer, and a rubber septum.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn yellow or orange, indicating enolate formation.

-

Stir the solution at -78 °C for 45-60 minutes.

-

Add benzyl bromide (1.2 equiv) dropwise via syringe.

-

Continue stirring at -78 °C for 2-4 hours. The reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl.

-

Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Add water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

Protocol 3: Purification of Diastereomers

The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product. The diastereomers can typically be separated by flash column chromatography.

Procedure:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis.

-

Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring by TLC to separate the major and minor diastereomers.

-

Combine the fractions containing the pure major diastereomer and concentrate under reduced pressure to yield the purified product.

Protocol 4: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched carboxylic acid and allows for the recovery of the auxiliary. The following is a mild hydrolytic method.[6]

Materials:

-

Purified alkylated product (from Protocol 3)

-

Tetrahydrofuran (THF)

-

Water, deionized

-

Lithium hydroxide (LiOH), aqueous solution (e.g., 0.8 M)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium sulfite (Na₂SO₃), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), e.g., 1 M

Procedure:

-

Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv).

-

Slowly add the aqueous LiOH solution (2.0 equiv) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove the recovered chiral auxiliary. The auxiliary can be isolated from the organic layer for reuse.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final enantiomerically enriched carboxylic acid.

Data Presentation: Expected Outcomes

While specific data for 1-Benzyl-2-methyl-3-pyrrolidone is not extensively published, results from analogous chiral lactam and oxazolidinone auxiliaries suggest that high diastereoselectivity can be expected, particularly with reactive electrophiles.[6]

| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| Methyl Iodide | > 95:5 | 85-95% |

| Benzyl Bromide | > 98:2 | 80-90% |

| Allyl Iodide | > 98:2 | 80-90% |

| Isopropyl Iodide | ~ 90:10 | 60-75% |

| Table 1: Predicted performance in asymmetric alkylation based on analogous systems. Actual results may vary and require optimization. |

Conclusion and Future Outlook

The (S)-1-Benzyl-2-methyl-3-pyrrolidone chiral auxiliary represents a valuable tool for the asymmetric synthesis of α-substituted carboxylic acids. Its rigid, sterically defined structure provides a reliable platform for high-fidelity stereochemical control in enolate alkylation reactions. The protocols outlined in this guide offer a comprehensive framework for researchers to implement this methodology, from the initial acylation to the final cleavage and recovery of the auxiliary. The principles of chelation-controlled stereodirection are robust and applicable to a wide range of electrophiles, making this a versatile strategy for accessing complex chiral building blocks essential for drug discovery and development. Further investigations into the application of this auxiliary in other asymmetric transformations, such as aldol and Michael additions, would be a valuable extension of its synthetic utility.

References

- Method for preparing N-benzyl-3-pyrrolidone. CN102060743A.

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]

- Chapter 1: Enolate Alkyl

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC - NIH. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

-